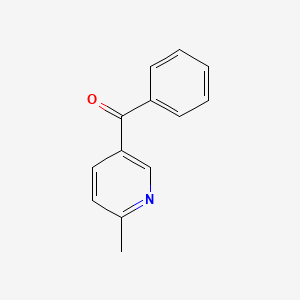

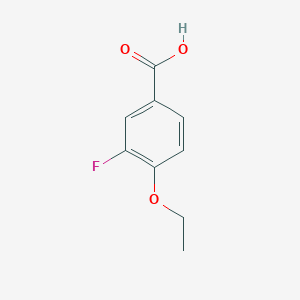

2-(2-Trifluoromethylbenzoyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridine derivatives can involve multiple steps, including acylation, nitrification, and deoxidization processes. For instance, the synthesis of 2,6-Bis(3-aminobenzoyl)pyridine (BABP) involves a Friedel–Crafts acylation followed by nitrification and reduction steps . These methods are indicative of the complex synthetic routes that may be employed to create specific pyridine derivatives, including "2-(2-Trifluoromethylbenzoyl)pyridine".

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray diffraction. For example, the imidazo[1,2-a]pyridine group in one of the compounds studied was found to be essentially planar . This planarity is a common feature in aromatic compounds and can influence the chemical reactivity and physical properties of the molecules.

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions. They can act as ligands, forming complexes with metal ions, which can lead to changes in their fluorescence properties, as seen in the study of polyfluorenes with pyridyl groups . Additionally, they can be used as building blocks for the synthesis of other heterocyclic compounds, such as imidazo[1,2-a]pyridines, which can function as fluorescent probes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the presence of a trifluoromethyl group can impart unique properties to the molecule, such as increased lipophilicity and potential for interactions with other chemical species. The crystal structure analysis can reveal the presence of hydrogen bonding and other intermolecular interactions that stabilize the crystal lattice . These properties are crucial for the application of these compounds in various fields, including materials science and sensor technology.

Applications De Recherche Scientifique

Trifluoroacetylation of Arenes

2-(Trifluoroacetoxy)pyridine (TFAP), a related compound to 2-(2-Trifluoromethylbenzoyl)pyridine, is used in the trifluoroacetylation of arenes under Friedel–Crafts conditions. This process results in the formation of trifluoromethyl aryl ketones from substrates like benzene and naphthalene, indicating its utility in organic synthesis (Keumi et al., 1990).

Synthesis of Copper(I) Complexes

2-(2-Trifluoromethylbenzoyl)pyridine derivatives have been utilized in synthesizing copper(I) imidazol-2-ylidene complexes. These complexes, with pyridine N-functionalized carbene ligands, exhibit varied solid-state crystallization forms, which are of interest in the field of organometallic chemistry (Tulloch et al., 2001).

Synthesis of Fluorescent Probes

In the development of fluorescent probes, 2-(2-Trifluoromethylbenzoyl)pyridine-related compounds have been synthesized for detecting mercury ions. These derivatives demonstrate efficiency in fluorescent probing, highlighting their potential in environmental and analytical chemistry (Shao et al., 2011).

Coordination Chemistry

Derivatives of 2-(2-Trifluoromethylbenzoyl)pyridine have been used in coordination chemistry, particularly in synthesizing ligands for complexation with metals like lanthanides. These compounds exhibit unique properties like luminescence and thermal transitions, making them relevant in material science and bio-sensing applications (Halcrow, 2005).

Catalyst Development

In catalysis, 2-(2-Trifluoromethylbenzoyl)pyridine derivatives have been used to develop bis(carbene)pyridine complexes of transition metals. These complexes show promise in applications like ethylene oligomerization and polymerization, reflecting their significance in industrial chemistry (McGuinness et al., 2004).

Orientations Futures

Trifluoromethylpyridine (TFMP) derivatives, which include “2-(2-Trifluoromethylbenzoyl)pyridine”, are expected to find many novel applications in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production .

Propriétés

IUPAC Name |

pyridin-2-yl-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)10-6-2-1-5-9(10)12(18)11-7-3-4-8-17-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGXTZKVLDUDNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611970 |

Source

|

| Record name | (Pyridin-2-yl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Trifluoromethylbenzoyl)pyridine | |

CAS RN |

898779-76-5 |

Source

|

| Record name | (Pyridin-2-yl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1321276.png)

![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)